2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
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Overview
Description
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-tert-butylbenzenesulfonyl chloride with an amine, forming the sulfonamide linkage.
Acetamide Linkage: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate using an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzothiazole ring may interact with DNA or proteins, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Benzothiazole: A core structure found in many biologically active compounds.
Acetazolamide: A sulfonamide derivative used as a diuretic and anticonvulsant.
Uniqueness
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is unique due to its combination of a sulfonamide group with a benzothiazole ring, providing a multifaceted approach to interacting with biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFCPSKEBZALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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